Bis(hexafluoroisopropyl)itaconate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

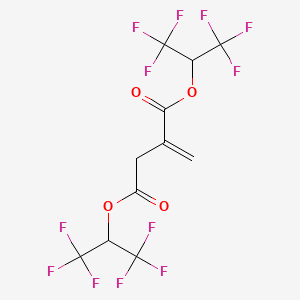

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2-methylidenebutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F12O4/c1-3(5(25)27-7(10(18,19)20)11(21,22)23)2-4(24)26-6(8(12,13)14)9(15,16)17/h6-7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICRDFIVTSEVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044106 | |

| Record name | 1,4-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 2-methylenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98452-82-5 | |

| Record name | 1,4-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 2-methylenebutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98452-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] 2-methylenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Hexafluoroisopropyl Itaconate Monomer

Direct Esterification Routes from Itaconic Acid

Direct esterification of itaconic acid with hexafluoroisopropanol represents the most straightforward approach to Bis(hexafluoroisopropyl)itaconate. This method typically involves the use of coupling reagents to facilitate the reaction between the carboxylic acid groups of itaconic acid and the hydroxyl groups of the fluorinated alcohol.

Reaction with Hexafluoroisopropanol and Coupling Reagents

The direct esterification of itaconic acid with hexafluoroisopropanol can be effectively achieved using carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). This method, known as the Steglich esterification, is particularly well-suited for the formation of esters from sterically hindered alcohols like hexafluoroisopropanol organic-chemistry.orgorganic-chemistry.orgwikipedia.org.

The reaction proceeds through the activation of the carboxylic acid groups of itaconic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups of hexafluoroisopropanol. The role of DMAP is to act as an acyl transfer catalyst, forming a reactive N-acylpyridinium salt that readily reacts with the alcohol, thereby accelerating the reaction and minimizing the formation of the N-acylurea byproduct organic-chemistry.orgwikipedia.org.

A general reaction scheme for this process is as follows:

Itaconic Acid + 2 Hexafluoroisopropanol + 2 DCC + cat. DMAP → this compound + 2 Dicyclohexylurea (DCU)

The choice of solvent is crucial for the success of this reaction, with anhydrous dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) being commonly employed organic-chemistry.org. The reaction is typically carried out at room temperature organic-chemistry.orgwikipedia.org.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Several factors can be systematically varied and analyzed to achieve the desired outcome.

Stoichiometry of Reactants and Reagents: The molar ratio of itaconic acid, hexafluoroisopropanol, DCC, and DMAP plays a critical role. Typically, a slight excess of the alcohol and DCC is used to ensure complete conversion of the carboxylic acid. The amount of DMAP is usually catalytic, ranging from 5-10 mol% organic-chemistry.org.

Reaction Temperature and Time: While Steglich esterification is often conducted at room temperature, adjusting the temperature can influence the reaction rate. Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time for achieving maximum conversion while minimizing side reactions.

Solvent Selection: The choice of an appropriate anhydrous solvent is critical to prevent the hydrolysis of the activated intermediates. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants organic-chemistry.org.

Purification: The primary byproduct of the DCC-mediated coupling is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration. However, complete removal can be challenging. Purification of the final product, this compound, is typically achieved through column chromatography on silica (B1680970) gel.

| Parameter | Condition | Rationale |

| Coupling Reagents | DCC, DMAP | Effective for sterically hindered alcohols and proceeds under mild conditions. |

| Solvent | Anhydrous CH2Cl2 or THF | Prevents hydrolysis of intermediates and provides good solubility for reactants. |

| Temperature | Room Temperature | Mild conditions that minimize side reactions. |

| Purification | Filtration and Column Chromatography | Removal of DCU byproduct and isolation of the pure ester. |

Alternative Synthetic Approaches for Fluorinated Itaconate Esters

Beyond direct esterification, alternative synthetic methodologies can be explored for the preparation of fluorinated itaconate esters, including oxidative esterification pathways and regioselective synthesis strategies.

Oxidative Esterification Pathways for Related Hexafluoroisopropyl Esters

Oxidative esterification presents an alternative route for the synthesis of hexafluoroisopropyl esters, starting from aldehydes. This approach involves the in-situ oxidation of an aldehyde to a carboxylic acid derivative, which then reacts with the alcohol. While not a direct route from itaconic acid, it could be conceptually applied if a suitable dialdehyde (B1249045) precursor to itaconic acid were available.

Various catalytic systems have been developed for oxidative esterification, including those based on palladium, gold, and iron catalysts ijeais.orgnih.gov. For instance, N-heterocyclic carbene (NHC) catalysts have been shown to mediate the oxidation of aldehydes to esters organic-chemistry.org. Another approach involves the use of oxidants like Oxone semanticscholar.org. These methods offer the advantage of starting from different oxidation states of the carbonyl functionality.

A hypothetical two-step oxidative route to this compound could involve the oxidation of a suitable dialdehyde precursor in the presence of hexafluoroisopropanol.

Regioselective Synthesis Strategies for Itaconate Derivatives

Itaconic acid possesses two carboxylic acid groups with different chemical environments, which can, in principle, allow for regioselective esterification to form monoesters. While the synthesis of this compound requires the esterification of both carboxyl groups, understanding the principles of regioselective synthesis can be valuable for controlling the synthesis of related itaconate derivatives.

The selective esterification of the non-conjugated carboxyl group of itaconic acid can be achieved using specific catalysts and reaction conditions. For example, the use of certain solid acid catalysts has been shown to favor the formation of monoesters rsc.orgrsc.org. Enzymatic catalysis also offers a high degree of regioselectivity in the hydrolysis of itaconate diesters to produce monoesters researchgate.net.

While the primary goal for the synthesis of the title compound is di-esterification, these regioselective strategies could be adapted, for instance, in a stepwise synthesis where the two ester groups are introduced sequentially, potentially with different alcohols.

Macromolecular Engineering and Polymer Architecture Control

Synthesis of Linear Poly[Bis(hexafluoroisopropyl)itaconate]

The synthesis of linear poly[this compound] can be approached through free-radical polymerization, a common method for vinyl monomers. However, the polymerization of itaconic acid and its derivatives is known to be sluggish, often resulting in low molar masses and conversions. d-nb.info This is attributed to the steric hindrance caused by the 1,1-disubstituted ethylene (B1197577) structure of itaconates. nih.gov The bulky hexafluoroisopropyl groups in this compound are expected to further influence the polymerization kinetics.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a promising alternative to achieve better control over the polymer architecture. While the direct RAFT polymerization of itaconate monomers can sometimes exhibit hybrid living behavior, careful selection of the RAFT agent and reaction conditions can lead to polymers with more defined molecular weights and narrower polydispersity. dissertation.com

The polymerization of this compound is anticipated to yield a polymer with high thermal stability and excellent chemical resistance, characteristic of fluorinated polymers. The hydrophobic nature of the monomer is also a key feature, making the resulting polymer suitable for applications requiring low surface energy and water repellency. specialchem.com

Table 1: Predicted Properties of Linear Poly[this compound]

| Property | Predicted Value/Characteristic |

| Glass Transition Temperature (Tg) | Elevated due to stiff backbone |

| Thermal Stability (TGA) | High decomposition temperature |

| Solubility | Soluble in fluorinated solvents |

| Water Contact Angle | > 110° (highly hydrophobic) |

| Refractive Index | Low |

The data in this table are predicted based on the known properties of similar fluorinated polymers and itaconate-based polymers.

Development of Block Copolymers Incorporating this compound Units

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing poly[this compound] blocks can be achieved through sequential monomer addition in a living or controlled polymerization process. mdpi.com For instance, a block of another monomer, such as styrene (B11656) or a methacrylate, can be synthesized first, followed by the addition of this compound to grow the second block.

The significant difference in polarity and solubility between a fluorinated poly[this compound] block and a non-fluorinated block (e.g., polystyrene) would lead to strong phase separation in the solid state. This microphase separation can result in the formation of well-defined nanostructures, such as lamellae, cylinders, or spheres, which can be tailored by controlling the block lengths. These materials are of interest for applications in areas like lithography, membranes, and as thermoplastic elastomers. dtic.mil

Design and Synthesis of Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-through," and "grafting-onto." mdpi.com

In the context of this compound, a "grafting-from" approach could involve copolymerizing it with a monomer containing an initiating group. This would create a backbone with sites from which the side chains can be grown. Conversely, a "grafting-onto" method might involve reacting a pre-formed polymer with functional groups with a poly[this compound] chain that has a reactive end group.

Itaconate-based polyesters have been utilized to create periodically grafted copolymers by taking advantage of the exo-chain double bonds for post-polymerization modification via Michael addition. iisc.ac.in A similar strategy could be envisioned for polymers containing this compound, allowing for the attachment of various functional side chains.

Formation of Crosslinked Polymeric Networks

Crosslinked polymeric networks, or thermosets, can be formed from polymers containing this compound. The itaconate moiety itself provides a site for crosslinking. For instance, the double bond can participate in further polymerization reactions, or it can be functionalized to introduce other reactive groups.

A particularly effective method for crosslinking itaconate-containing polymers is through the aza-Michael addition reaction. nih.govmdpi.com This involves the reaction of the activated double bond of the itaconate with a diamine or other multifunctional amine, leading to the formation of a crosslinked network. This reaction is often efficient and can be carried out under mild conditions. The resulting fluorinated networks would be expected to exhibit high solvent resistance and mechanical robustness.

Supramolecular Polymer Assemblies and Fluidic Networks

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding or metal-ligand coordination, between monomeric units. nih.gov While this compound itself does not possess strongly interacting groups for supramolecular assembly, it can be copolymerized with functional monomers that do.

For example, incorporating monomers with hydrogen-bonding motifs or metal-coordinating ligands into a polymer chain with this compound could lead to the formation of complex, self-assembled structures. The fluorinated segments would likely drive phase separation, leading to unique morphologies in these supramolecular systems. The reversible nature of supramolecular bonds could also impart interesting properties such as self-healing and stimuli-responsiveness.

Integration into Hybrid and Composite Polymer Systems

Hybrid and composite materials involve the combination of a polymer with inorganic or other organic components to achieve properties that are not attainable with a single material. Poly[this compound] is a promising candidate for use in such systems.

For instance, its low surface energy and hydrophobicity could be beneficial in creating anti-fouling or self-cleaning surfaces when coated on other materials. Amphiphilic block copolymers containing a poly[this compound] block could be used as templates for the synthesis of porous inorganic materials, such as silica (B1680970), with fluorinated pore surfaces. cmu.edu This could have applications in catalysis and separation technologies.

Furthermore, the incorporation of poly[this compound] into composites with other high-performance polymers could enhance their chemical resistance and reduce their surface friction.

Advanced Functional Applications of Poly Bis Hexafluoroisopropyl Itaconate Derived Materials

Biomedical and Bioactive Polymer Systems

Polymers derived from itaconic acid are emerging as intelligent biomaterials capable of actively modulating biological responses. By incorporating itaconate into a polymer backbone, it is possible to create materials that serve as delivery vehicles for this potent immunomodulatory molecule.

Itaconate is a metabolite produced by macrophages during inflammation that plays a crucial role in regulating the immune response. nih.gov Research has demonstrated that polymers incorporating itaconate into their structure can recapitulate these natural effects, acting as biomimetic materials that can temper inflammation. nih.govnih.gov When these polymers are introduced to a biological system, they can be designed to degrade hydrolytically, ensuring a sustained release of itaconate. nih.gov This released itaconate can then influence macrophage behavior.

One of the key mechanisms of itaconate is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), which is central to the inflammatory signaling in macrophages. nih.govnih.govsciety.org By inhibiting SDH, itaconate reduces the generation of reactive oxygen species (ROS), thereby attenuating the inflammatory cascade. nih.gov Studies using itaconate-containing polyester (B1180765) microparticles have shown that these materials can be phagocytosed (engulfed) by macrophages, delivering itaconate directly inside the cells. nih.govsciety.orgnih.gov This intracellular delivery leads to the inhibition of oxidative metabolism and a shift towards glycolytic reliance, consistent with the known mechanistic action of itaconate. nih.govsciety.org This approach has shown success in resolving biomaterial-associated inflammation in vivo, highlighting the therapeutic potential of using itaconate-based polymers to control localized immune responses. nih.govnih.gov

Table 1: Research Findings on Itaconate Polymer Effects on Macrophages

| Feature | Observation | Mechanism of Action | Reference |

|---|---|---|---|

| Material Design | Polyester microparticles incorporating itaconate (IA-MPs). | Phagocytosis by macrophages allows for targeted intracellular delivery. | nih.govnih.gov |

| Cellular Uptake | IA-MPs (≈1.5 µm) are efficiently internalized by macrophages via phagocytosis. | The particle-based delivery overcomes the low membrane permeability of free itaconate. | nih.govnih.gov |

| Metabolic Shift | Inhibition of oxidative metabolism and increased reliance on glycolysis. | Released itaconate inhibits the key metabolic enzyme succinate dehydrogenase (SDH). | nih.govnih.govsciety.org |

| Inflammatory Response | Attenuation of pro-inflammatory signaling pathways. | Reduction of succinate oxidation-based reactive oxygen species (ROS) generation. | nih.gov |

| In Vivo Efficacy | Rapid resolution of biomaterial-associated inflammation. | Sustained, localized delivery of itaconate mimics natural immune regulation. | nih.govnih.gov |

Beyond its immunomodulatory functions, itaconate also possesses inherent antimicrobial properties. nih.gov This dual functionality makes itaconate-based polymers attractive candidates for creating scaffolds that not only support tissue integration but also actively resist bacterial colonization. The antimicrobial action of itaconate stems from its ability to inhibit isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt pathway used by many bacteria and fungi for metabolism, particularly under nutrient-limited conditions. nih.gov In functional assays, itaconate released from polymer backbones has been shown to successfully inhibit bacterial growth. nih.govnih.gov

Furthermore, polymers derived from itaconic acid can be chemically modified to create potent, broad-spectrum antimicrobial materials. rsc.org For instance, the creation of cationic polymers from an itaconate base has been shown to be highly effective against Gram-positive bacteria with very low toxicity to human red blood cells. rsc.org The presence of fluorine in polymers can also contribute to antimicrobial activity. rsc.org Fluorinated derivatives have been designed as promising agents against resistant bacteria like MRSA. nih.gov Therefore, a scaffold made from Poly[Bis(hexafluoroisopropyl)itaconate] could theoretically combine the antimicrobial effects of both the released itaconate and the fluorinated polymer backbone, offering a multi-pronged defense against infection in biomedical implants.

The concept of biomimetic design involves creating materials that imitate nature's principles to achieve advanced functionality. youtube.com Itaconate-based polymers are considered biomimetic because they are explicitly designed to replicate the function of a natural molecule to direct a specific biological outcome. nih.govnih.gov In nature, macrophages produce and release itaconate in a localized, on-demand fashion to control inflammation. nih.gov Polymeric systems that release itaconate upon degradation mimic this endogenous process, providing sustained local delivery that would be difficult to achieve with soluble drug administration. nih.govnih.gov

This biomimetic approach allows for the creation of materials that can intelligently interact with the host immune system. Instead of being passive scaffolds, these polymers become active participants in the healing process. The design of such polymers focuses on translating biological concepts into materials with unique properties, such as responsiveness to pH or other stimuli, which can trigger their function. nih.gov By harnessing the inherent bioactivity of molecules like itaconate, researchers can develop advanced polymers that modulate cellular behavior, resolve inflammation, and create a more favorable environment for tissue regeneration. nih.gov

Surface Engineering and Coating Technologies

The highly fluorinated structure of Poly[this compound] makes it an ideal candidate for advanced surface engineering applications. The presence of numerous carbon-fluorine bonds imparts properties such as low surface energy, hydrophobicity, and chemical inertness, which are highly desirable for creating high-performance coatings. performacoat.comspecialchem.comwikipedia.org

Fluoropolymers are renowned for their exceptionally low coefficient of friction, which results in hard, slick, and slippery surfaces. performacoat.commetcoat.com This characteristic is a direct result of the high stability of the carbon-fluorine bond and the low polarizability of fluorine, which minimizes intermolecular forces like van der Waals interactions. wikipedia.org Coatings made from fluoropolymers serve as superior dry film lubricants, reducing friction and wear between moving parts. performacoat.comsuperiorshotpeening.com

Materials derived from Poly[this compound] are expected to exhibit these properties. The dense hexafluoroisopropyl groups create a highly fluorinated surface that is both hydrophobic and lubricious. specialchem.com Such coatings are valuable for a range of applications, from industrial components requiring enhanced longevity to medical devices where a lubricious surface is needed to facilitate insertion and minimize tissue damage. performacoat.comgoogle.com Patents for medical instruments like guidewires specifically describe the use of fluoropolymer coatings to create a durable, lubricious exterior with a low coefficient of friction. google.com

Table 2: Typical Properties of Fluoropolymer Coatings for Surface Engineering

| Property | Value / Description | Significance | Reference |

|---|---|---|---|

| Coefficient of Friction (static) | 0.15 - 0.35 | Provides excellent lubricity and a slippery surface. | performacoat.com |

| Water Absorption | < 0.03% | Highly hydrophobic (non-wetting). | performacoat.com |

| Chemical Resistance | Good to Excellent | Inert and stable in corrosive environments. | performacoat.com |

| Corrosion Resistance (Salt Spray) | Excellent | Protects underlying substrate from degradation. | performacoat.com |

| Use Temperature | -73°C to 260°C (-100°F to 500°F) | Maintains performance across a wide thermal range. | performacoat.com |

| Surface Characteristic | Non-stick, smooth, hard | Prevents adhesion of materials and reduces friction. | performacoat.commetcoat.com |

In marine and biomedical environments, the unwanted accumulation of organisms and biomolecules on surfaces—a process known as biofouling—is a major problem. rug.nl Poly[this compound] is well-suited for creating "foul-release" coatings. Unlike traditional "anti-fouling" coatings that leach toxic biocides, foul-release coatings work by creating an inert, low-energy, slippery surface to which organisms cannot strongly adhere. geocities.wsprop-one.com

The principle is based on low surface energy. The highly fluorinated surface of a Poly[this compound] coating would be extremely hydrophobic, making it difficult for the proteinaceous adhesives secreted by marine organisms to gain a foothold. nist.gov While some organisms might loosely settle when a vessel is stationary, the weak adhesion allows them to be easily detached by the force of water flow once the vessel is in motion, a self-cleaning effect. geocities.wsprop-one.com This approach is environmentally friendly and offers long-lasting performance. prop-one.com Research has shown that hydrophobic fluorinated polymer surfaces are highly effective at promoting the release of certain types of marine fouling organisms, such as the spores of the green macroalga Ulva. nist.gov Advanced strategies, such as Slippery Liquid-Infused Porous Surfaces (SLIPS), often utilize fluorinated polymers to trap a lubricating layer of fluorinated oil, creating a supremely repellent and self-cleaning surface. rug.nlacs.org

Drag Reduction Applications in Fluid Dynamics

The phenomenon of turbulent drag reduction by polymer additives is a significant area of research in fluid dynamics, with the potential for substantial energy savings in applications involving fluid transport. aip.orgaps.org The addition of minute quantities of high-molecular-weight, long-chain polymers to a fluid can dramatically decrease frictional drag in turbulent flows. aip.orgscispace.com The primary mechanism is believed to involve the polymer chains interacting with and suppressing the small-scale turbulent eddies near the pipe or vessel wall, which are responsible for a significant portion of energy dissipation. aps.org

Effective drag-reducing polymers are typically linear, flexible, and possess a high molecular weight, allowing them to be stretched and elongated by the flow's velocity gradients. scispace.com While specific studies on poly[this compound] for drag reduction are not widely documented in the reviewed literature, its potential can be inferred from the general principles of polymer-induced drag reduction. As a polymer, it possesses the long-chain structure necessary for this application. However, the rigidity and interactions of the bulky hexafluoroisopropyl groups would need to be specifically investigated to determine its efficacy compared to established drag-reducing polymers like poly(ethylene oxide) and polyacrylamide. scispace.commdpi.com

Optical and Electronic Material Engineering

Design of Materials for Specialized Optical Components (e.g., contact lenses)

The development of advanced optical components, particularly soft contact lenses, has been a continuous quest for materials that offer a combination of high oxygen permeability, optical clarity, comfort, and biocompatibility. google.com Monomers such as this compound are sourced for the production of materials used in contact lenses. avantorsciences.com

The inclusion of fluorine in the polymer matrix is a key strategy for enhancing gas permeability. Silicone hydrogels became a dominant material class due to their high oxygen permeability, which is crucial for maintaining corneal health during extended wear. google.com However, silicones are inherently hydrophobic, necessitating the incorporation of hydrophilic comonomers to ensure lens wettability and comfort. google.com Fluorinated monomers like this compound offer a pathway to create materials with a high refractive index and high gas permeability. Polymers containing itaconic acid esters have been synthesized and evaluated for contact lens applications, showing good water content and oxygen permeability. aip.org The unique properties of fluorinated polymers, including their chemical stability and optical characteristics, make them valuable candidates for the ongoing innovation in specialized optical materials.

Functional Polymers for Environmental and Industrial Systems

Development of Adhesives and Binders

The role of fluorinated polymers in adhesive applications is complex. On one hand, the inherent low surface energy and non-stick characteristics of fluoropolymers make them extremely difficult to bond with, a property that is exploited for release coatings. aps-coatings.comresearchgate.net Wetting the surface of a perfluoropolymer with a standard liquid adhesive is virtually impossible. researchgate.net

On the other hand, polymers derived from itaconic acid esters are being actively investigated as biobased alternatives for waterborne adhesives and coatings. researchgate.net Copolymers based on itaconate esters, such as dibutyl itaconate, have been synthesized via emulsion polymerization for use as pressure-sensitive adhesives (PSAs). nih.gov The challenge in these systems often lies in achieving high monomer conversion and incorporation into the polymer backbone. researchgate.net

While poly[this compound] itself would be expected to have poor adhesive properties due to its heavy fluorination, the itaconate monomer could potentially be used as a comonomer in adhesive formulations. It could be copolymerized with other monomers, like acrylates, to modify the properties of the final adhesive, such as its thermal stability or chemical resistance. researchgate.netnih.gov Furthermore, the process of fluorination itself can be used as a surface pre-treatment to enhance the adhesion of paints and adhesives to plastic components by increasing surface energy and roughness. fts-de.com This suggests that while the bulk polymer is non-adhesive, the underlying chemistry can be leveraged in multiple ways within the broader field of adhesives and binders.

Synthesis of Film-Forming Latex Systems

The synthesis of film-forming latex systems based on poly[this compound] (P(BHFPi)) is a critical step in harnessing the unique properties of this fluorinated polymer for advanced functional applications. The primary method for producing such latexes is through emulsion polymerization of the this compound (BHFPi) monomer. This technique allows for the formation of stable aqueous dispersions of polymer particles, which can then be cast to form continuous films upon drying. The synthesis process requires careful control over various parameters to achieve the desired latex characteristics, such as particle size, molecular weight, and film-forming properties.

Emulsion Polymerization of this compound

Emulsion polymerization is an environmentally friendly method for synthesizing fluorinated polymers, as it uses water as the dispersion medium, minimizing the need for volatile organic compounds (VOCs). engconfintl.org However, the polymerization of itaconate esters, including BHFPi, presents unique challenges due to the steric hindrance caused by the bulky ester groups, which can lead to slower polymerization rates compared to conventional acrylic or styrenic monomers. engconfintl.orggoogle.com To overcome these challenges, a seeded or semi-continuous emulsion polymerization process is often employed. nih.govresearchgate.net This approach allows for better control over the reaction kinetics and the final polymer architecture. nih.gov

A typical semi-continuous seeded emulsion polymerization for producing a P(BHFPi) latex involves the following key components and stages:

Monomer: this compound is the primary monomer. Due to its highly fluorinated nature, it is hydrophobic. engconfintl.org

Co-monomers: In some formulations, functional co-monomers may be included to enhance properties such as adhesion or crosslinking.

Surfactants/Emulsifiers: A combination of anionic and non-ionic surfactants is often used to stabilize the monomer droplets and the resulting polymer particles in the aqueous phase. For fluorinated systems, specialized fluorosurfactants or polymerizable surfactants can be utilized to improve stability and final film properties. mdpi.com

Initiator: A water-soluble initiator, such as potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS), is typically used to initiate the polymerization in the aqueous phase. nih.gov

Seed Latex: The process often starts with a pre-made "seed" latex of a similar polymer composition. This provides a controlled number of particles for subsequent monomer polymerization, leading to better control over particle size and distribution. google.com

Reaction Conditions: The polymerization is carried out in a reactor under an inert atmosphere (e.g., nitrogen) at a controlled temperature, typically in the range of 60-80°C. google.com

The synthesis process generally proceeds by first charging the reactor with the seed latex and water. Then, a pre-emulsion of the BHFPi monomer, surfactants, and water is fed into the reactor over a period of several hours. The initiator solution is also fed concurrently. This semi-continuous process maintains a low monomer concentration in the reactor, which helps to control the exothermic nature of the polymerization and ensures uniform copolymer composition if co-monomers are used.

Detailed Research Findings

Research into the emulsion polymerization of structurally similar fluorinated acrylates and other itaconate esters provides valuable insights into the synthesis of P(BHFPi) latexes. Studies have shown that the choice of surfactant is critical for maintaining colloidal stability during polymerization and for the final properties of the latex film. nih.gov The use of polymerizable surfactants, which become covalently bound to the polymer particles, can reduce surfactant migration in the final film, leading to improved water resistance. mdpi.com

The kinetics of itaconate ester polymerization are known to be slower than for acrylates and methacrylates. google.com This necessitates longer reaction times or higher initiator concentrations to achieve high monomer conversion. For instance, in the emulsion polymerization of di-n-butyl itaconate, reaction times of several hours are common to reach conversions above 90%. google.com The incorporation of highly fluorinated groups, as in BHFPi, can further influence the reaction kinetics and the partitioning of the monomer between the aqueous and organic phases.

The film formation process from the resulting latex is a critical step that determines the final material properties. It involves the evaporation of water, followed by the deformation and coalescence of the polymer particles to form a continuous film. mcpolymers.com The minimum film formation temperature (MFFT) is a key parameter, which is related to the glass transition temperature (Tg) of the polymer. For P(BHFPi), the bulky hexafluoroisopropyl groups are expected to result in a relatively high Tg, which may necessitate the use of coalescing agents or thermal annealing to achieve good film formation at ambient temperatures.

Data from Representative Emulsion Polymerization of a Fluorinated Itaconate Latex

The following tables present representative data for the synthesis of a film-forming latex system based on a fluorinated itaconate monomer, analogous to what would be expected for this compound.

Table 1: Recipe for Semi-Continuous Seeded Emulsion Polymerization

| Component | Amount (grams) | Role |

| Initial Reactor Charge | ||

| Deionized Water | 200.0 | Dispersion Medium |

| Seed Latex (30% solids) | 15.0 | Particle Nucleation |

| Sodium Bicarbonate | 0.5 | Buffer |

| Monomer Pre-emulsion | ||

| This compound | 150.0 | Monomer |

| Deionized Water | 70.0 | Dispersion Medium |

| Anionic Surfactant | 3.0 | Emulsifier |

| Non-ionic Surfactant | 2.0 | Emulsifier |

| Initiator Solution | ||

| Potassium Persulfate | 1.5 | Initiator |

| Deionized Water | 30.0 | Solvent |

Table 2: Polymerization Conditions and Resulting Latex Properties

| Parameter | Value |

| Reaction Conditions | |

| Reactor Temperature | 75 °C |

| Monomer Feed Time | 4 hours |

| Initiator Feed Time | 4.5 hours |

| Post-reaction Time | 1 hour |

| Latex Properties | |

| Solid Content | ~40% |

| pH | 7.5 - 8.5 |

| Particle Size (Z-average) | 150 - 200 nm |

| Monomer Conversion | > 95% |

| Minimum Film Formation Temp. | ~60 °C (estimated) |

Theoretical and Computational Studies on Bis Hexafluoroisopropyl Itaconate Systems

Quantum Chemical Investigations (e.g., Density Functional Theory) of Monomer Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of monomers like bis(hexafluoroisopropyl)itaconate. These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

Conformational analysis of this compound is crucial for understanding its preferred three-dimensional structure, which in turn influences its reactivity. DFT calculations can be employed to identify the most stable conformers by optimizing the molecular geometry and calculating the corresponding electronic energies. For this compound, the rotational barriers around the C-C and C-O single bonds would be of particular interest to determine the energetically favored orientations of the bulky hexafluoroisopropyl groups.

The reactivity of the monomer can be predicted by analyzing various molecular descriptors derived from DFT calculations. These descriptors help in understanding the susceptibility of the vinyl group to radical or anionic addition, which is the key step in polymerization. The presence of highly electronegative fluorine atoms in the hexafluoroisopropyl groups is expected to have a significant impact on the electron density distribution within the molecule.

Table 1: Predicted Molecular Descriptors for this compound and a Non-Fluorinated Analog (Dimethyl Itaconate) from Hypothetical DFT Calculations

| Descriptor | This compound (Predicted) | Dimethyl Itaconate (Predicted) | Implication for Reactivity |

| HOMO Energy (eV) | Lower | Higher | Lower HOMO energy suggests lower susceptibility to electrophilic attack. |

| LUMO Energy (eV) | Lower | Higher | Lower LUMO energy indicates higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | Larger | Smaller | A larger energy gap generally implies higher kinetic stability. |

| Mulliken Charge on Vinyl Carbons | More positive | Less positive | Increased positive charge on the vinyl carbons would make them more susceptible to nucleophilic attack. |

Note: The values in this table are hypothetical and serve to illustrate the expected trends based on the electron-withdrawing nature of the hexafluoroisopropyl groups. Actual values would require specific DFT calculations.

The high addition reactivity of fluorinated vinyl compounds toward radical and anionic species has been demonstrated to provide facile methods for carbon-carbon bond formation, aided by the fluorinated substituents of the vinyl groups epa.gov. Computational chemistry can be employed to determine which effects of fluorine-substitution control these reactions epa.gov.

Computational Modeling of Polymerization Processes and Reaction Mechanisms

Computational modeling provides a means to simulate polymerization processes and elucidate reaction mechanisms that are often difficult to probe experimentally. For itaconate esters, polymerization can be challenging due to factors like low propagation rates and the potential for depropagation nih.gov.

The free-radical polymerization of itaconate esters can be modeled to understand the kinetics and thermodynamics of the process. Quantum chemistry can be used to calculate the activation energies for the initiation, propagation, and termination steps. Transition state theory can then be applied to determine the rate constants for these elementary reactions mdpi.com. Itaconates are 1,1-disubstituted ethylene (B1197577) derivatives, leading to four possible propagation variants mdpi.com. While radical stability favors the radical on the tertiary carbon, steric hindrance favors an attack on the primary carbon mdpi.com.

Challenges in the polymerization of itaconate esters include low propagation rates and unfavorable reactivity ratios nih.gov. Mathematical models can be developed to couple the kinetics of initiator decomposition and the free-radical polymerization of itaconic acid and its derivatives researchgate.net. Such models can help in optimizing reaction conditions to achieve high monomer conversion and incorporation into copolymers nih.govresearchgate.net.

Molecular Dynamics Simulations of Polymer Conformation and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about the conformation of polymer chains and their interactions at interfaces.

For poly(this compound), MD simulations can predict the conformational properties of the polymer chain in different environments (e.g., in vacuum, in a solvent, or in the bulk). The bulky and rigid hexafluoroisopropyl groups would likely lead to a stiffer polymer chain with a higher glass transition temperature compared to its non-fluorinated counterparts.

The interfacial behavior of fluorinated polymers is of significant interest due to their unique surface properties, such as low surface energy and hydrophobicity acs.orgsigmaaldrich.com. MD simulations can be used to model the interface between a poly(this compound) surface and another medium, such as water or air. These simulations can provide insights into the orientation of the polymer chains at the surface and the resulting surface energy. The introduction of fluorine-containing groups can reduce the polymer's interaction with other surfaces, leading to self-lubricating properties acs.org.

Table 2: Predicted Properties of Poly(this compound) from Hypothetical Molecular Dynamics Simulations

| Property | Predicted Value/Behavior | Comparison with Non-Fluorinated Poly(itaconate)s |

| Radius of Gyration (Rg) | Larger for a given molecular weight | Smaller |

| Persistence Length | Longer | Shorter |

| Glass Transition Temperature (Tg) | Higher | Lower |

| Surface Energy | Lower | Higher |

| Water Contact Angle | Higher | Lower |

Note: These are predicted trends based on the known effects of fluorination on polymer properties. Actual values would require specific MD simulations.

MD simulations can also be used to investigate the binding energy between the polymer and other surfaces, which is crucial for understanding adhesion and friction at the molecular level mdpi.com. For instance, simulations of fluorinated polymers interacting with metal surfaces have shown that the presence of fluorine reduces the adhesion of molecular chains to the contact surface acs.org.

Future Research Directions and Translational Perspectives

Sustainable Synthesis Routes and Green Chemistry Principles for Fluorinated Itaconates

The production of Bis(hexafluoroisopropyl)itaconate and other fluorinated itaconates currently relies on multi-step chemical syntheses. A primary future goal is to develop more sustainable and environmentally friendly methods for their production, aligning with the principles of green chemistry.

Current and Future Research Focus:

Bio-based Feedstocks: Itaconic acid is readily produced via fermentation of carbohydrates, making it a sustainable platform chemical. nih.govmdpi.comresearchgate.net Future research will likely focus on optimizing the fermentation and purification processes to further reduce the environmental footprint. For the fluorinated component, hexafluoroisopropanol, research into greener synthesis routes is needed to move away from potentially hazardous reagents.

Catalytic Processes: Investigating novel catalytic systems can lead to more efficient and selective esterification reactions. This includes the use of solid acid catalysts, enzymes (lipases), or other recyclable catalysts to minimize waste and energy consumption. nih.govsemanticscholar.org For instance, the synthesis of poly(tetramethylene itaconate) has been explored using various catalysts to find optimal, eco-conscious conditions. nih.gov

Solvent-Free and Alternative Solvents: A shift towards solvent-free reaction conditions or the use of green solvents, such as supercritical fluids or bio-derived solvents, can significantly reduce the environmental impact of synthesis. nih.govumn.edu Research into performing the esterification of itaconic acid in these alternative media is a promising avenue.

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future synthetic strategies for fluorinated itaconates should be evaluated based on their atom economy, aiming for minimal byproduct formation. mdpi.com

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Current Approach | Future Green Approach | Key Advantages of Green Approach |

| Catalyst | Homogeneous mineral acids | Heterogeneous solid acids, enzymes (lipases) | Catalyst recyclability, milder reaction conditions, reduced corrosion. |

| Solvent | Conventional organic solvents (e.g., toluene) | Solvent-free (melt), supercritical CO₂, bio-derived solvents | Reduced VOC emissions, lower toxicity, easier product separation. |

| Fluorine Source | Traditional fluorinating agents | Development of safer, more efficient fluorination reagents | Increased safety, reduced environmental impact. |

| Energy Input | Conventional heating | Microwave-assisted synthesis, ultrasonic irradiation | Faster reaction times, lower energy consumption. mdpi.com |

Development of Next-Generation Itaconate Monomers with Tailored Functionalities

This compound is an exemplar of a next-generation itaconate monomer where specific functionalities have been introduced to achieve desired properties. Future research will expand on this concept to create a diverse library of itaconate-based monomers.

Key Research Areas:

Varying Fluorination: Synthesizing itaconate esters with different fluorinated alcohols (e.g., with varying perfluoroalkyl chain lengths) will allow for fine-tuning of properties such as refractive index, surface energy, and chemical resistance.

Introducing Additional Functional Groups: Incorporating other functional groups into the itaconate monomer structure, such as hydroxyl, amino, or clickable moieties (e.g., alkynes, azides), can enable post-polymerization modification and the creation of highly functional materials. rsc.org For example, itaconic acid has been modified to include clickable alkyne groups, allowing for the subsequent attachment of other molecules. rsc.org

Asymmetrical Itaconates: The two carboxylic acid groups of itaconic acid allow for the synthesis of asymmetrical diesters. This could involve one fluorinated alcohol and one non-fluorinated alcohol, leading to polymers with unique amphiphilic properties.

Itaconimides: Beyond esters, fluorinated itaconimides can be synthesized by reacting itaconic anhydride (B1165640) with fluorinated amines. These monomers could lead to polymers with higher thermal stability and different solubility profiles.

The table below illustrates potential next-generation itaconate monomers and their targeted functionalities.

| Monomer Type | Example Structure | Targeted Functionality/Property |

| Symmetrical Fluorinated Itaconate | This compound | Low refractive index, hydrophobicity, chemical resistance. |

| Asymmetrical Fluorinated Itaconate | Mono(hexafluoroisopropyl) mono(ethyl) itaconate | Amphiphilicity, controlled surface properties. |

| Fluorinated Itaconate with Click Functionality | Mono(propargyl) mono(hexafluoroisopropyl) itaconate | Post-polymerization modification, grafting of other polymers or biomolecules. |

| Fluorinated Itaconimide | N-(perfluorophenyl)itaconimide | High thermal stability, altered solubility. |

Enhanced Control over Polymer Architecture and Sequence Specificity in Copolymerization

To fully realize the potential of this compound and other functional itaconates, precise control over the polymer architecture is crucial. While free-radical polymerization is a common method, it often yields polymers with broad molar mass distributions and limited architectural control. nih.gov

Future Research Directions:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are key to synthesizing well-defined polymers from itaconate derivatives. nih.govmdpi.com Applying these methods to fluorinated itaconates will enable the production of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers, star polymers, and brush polymers. nih.gov

Sequence-Controlled Polymers: A significant challenge and opportunity lies in controlling the monomer sequence in copolymers. The distinct reactivity of itaconate monomers compared to common comonomers like acrylates or styrenes presents an opportunity for creating polymers with alternating or gradient structures. mdpi.comacs.org Investigating the reactivity ratios of this compound with other monomers is a critical first step.

Stereocontrol: The potential for stereocontrol during the polymerization of itaconates is an underexplored area. Developing catalytic systems that can control the tacticity of poly(itaconate)s could lead to materials with enhanced thermal and mechanical properties.

The following table summarizes the advantages of controlled polymerization techniques for itaconate-based polymers.

| Polymerization Technique | Key Advantages | Potential Architectures |

| Free-Radical Polymerization (FRP) | Simple, robust, wide range of monomers. | Random copolymers. |

| Controlled Radical Polymerization (CRP) | Controlled molecular weight, low dispersity, chain-end functionality. nih.gov | Block copolymers, star polymers, gradient copolymers. |

| Anionic/Cationic Polymerization | Can produce highly stereoregular polymers. | Stereoregular homopolymers and block copolymers. |

Exploration of Novel Multifunctional Polymeric Materials

The combination of a bio-derived itaconate backbone and highly fluorinated side chains in poly(this compound) is expected to yield materials with a unique and valuable set of properties.

Potential Material Properties and Applications:

Low Refractive Index Materials: The high fluorine content should result in polymers with very low refractive indices, making them suitable for applications in optics, such as anti-reflective coatings, optical fibers, and waveguides.

Hydrophobic and Oleophobic Surfaces: Fluoropolymers are known for their low surface energy, leading to surfaces that are repellent to both water and oils. This could be exploited for creating self-cleaning coatings, anti-fouling surfaces for marine applications, and stain-resistant textiles.

Gas-Permeable Membranes: The bulky hexafluoroisopropyl groups may create significant free volume within the polymer matrix, potentially leading to high gas permeability. This could be valuable for applications in gas separation membranes or as materials for contact lenses.

Biomaterials: While fluoropolymers are generally bio-inert, the polyester (B1180765) backbone of poly(itaconate)s offers the potential for hydrolytic degradation. nih.govnih.gov This combination could lead to the development of degradable biomaterials with tunable degradation rates and specific surface properties for applications in medical devices, drug delivery, and tissue engineering. nih.govnih.gov For instance, itaconate-based polymers have been developed as microparticles for the intracellular delivery of itaconic acid to modulate immune responses. nih.govnih.gov

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Itaconate-Derived Polymers)

The development of novel polymers like poly(this compound) is synergistic with advancements in manufacturing technologies, particularly additive manufacturing or 3D printing.

Future Prospects:

Photocurable Resins for Stereolithography (SLA): The double bond in the itaconate moiety makes it suitable for photo-polymerization. Formulating resins based on this compound and other functional itaconates could enable the 3D printing of objects with the unique properties of fluoropolymers, such as chemical resistance and low surface energy. nih.govacs.org Research has already demonstrated the use of itaconic acid-based polyester resins in SLA. nih.govresearchgate.net

Filaments for Fused Deposition Modeling (FDM): Developing thermoplastic copolymers incorporating this compound could lead to the production of high-performance filaments for FDM 3D printing. This would allow for the fabrication of chemically resistant and durable parts for demanding applications. google.com

Bio-inks for Bioprinting: For itaconate-based polymers designed to be biocompatible and biodegradable, their formulation into hydrogels or bio-inks could enable the 3D printing of tissue scaffolds and other biomedical constructs. nih.govmdpi.com The unique surface properties imparted by fluorine could be used to control cell adhesion and protein adsorption.

The table below outlines the potential of itaconate-derived fluoropolymers in different 3D printing technologies.

| 3D Printing Technology | Material Form | Potential Application |

| Stereolithography (SLA)/Digital Light Processing (DLP) | Liquid photocurable resin | Chemically resistant microfluidics, optical components, customized labware. nih.gov |

| Fused Deposition Modeling (FDM) | Solid thermoplastic filament | High-performance mechanical parts, chemically inert components, electronic housings. google.com |

| Bioprinting | Hydrogel bio-ink | Tissue engineering scaffolds, drug delivery devices, cell-laden constructs. nih.gov |

Q & A

Q. What structural features of bis(hexafluoroisopropyl)itaconate contribute to its hydrophobicity and chemical resistance in polymer applications?

The compound’s fluorine-rich hexafluoroisopropyl groups create strong electronegative and steric effects, reducing polar interactions and enhancing hydrophobicity. This structure also confers resistance to solvents and thermal degradation, making it suitable for high-performance polymers. Experimental validation includes contact angle measurements for hydrophobicity and thermogravimetric analysis (TGA) for thermal stability .

Q. How can this compound be synthesized and purified for use in controlled radical polymerization?

Synthesis typically involves esterification of itaconic acid with hexafluoroisopropyl alcohol under acid catalysis. Purification requires fractional distillation or column chromatography to remove unreacted monomers and byproducts. Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for verifying purity and structural integrity .

Q. What analytical techniques are essential for characterizing this compound in polymer matrices?

Fourier-transform infrared spectroscopy (FTIR) identifies ester and fluorine functional groups, while differential scanning calorimetry (DSC) assesses glass transition temperatures (). Gel permeation chromatography (GPC) determines molecular weight distribution, and X-ray diffraction (XRD) analyzes crystallinity in copolymer systems .

Advanced Research Questions

Q. How does this compound enhance ion conductivity in gel electrolytes, and what experimental parameters optimize this property?

The compound’s bulky fluorinated side chains create free volume in polymer networks, facilitating ion mobility. Optimal ionic conductivity ( S/cm) is achieved by tuning monomer ratios (e.g., with acrylates) and crosslinking density. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to measure conductivity and stability in battery prototypes .

Q. What contradictions exist between in vitro and in vivo anti-inflammatory effects of itaconate derivatives, and how can these be methodologically addressed?

Derivatives like this compound may show potent succinate dehydrogenase (SDH) inhibition in vitro but reduced efficacy in vivo due to metabolic instability or off-target interactions. Comparative studies using macrophage-specific knockout models and metabolomics (e.g., LC-MS) can isolate mechanism-specific effects .

Q. What computational methods are employed to predict the mechanical properties of this compound-derived polyimides?

Molecular dynamics (MD) simulations model chain flexibility and intermolecular interactions, while density functional theory (DFT) calculates electronic properties and bond strengths. These methods correlate with experimental tensile testing and dynamic mechanical analysis (DMA) to optimize films for flexible displays .

Q. How do fluorinated itaconate monomers influence oxygen permeability in rigid gas-permeable (RGP) contact lenses, and what trade-offs arise?

The fluorine content increases oxygen permeability ( barrers) by reducing polymer chain packing. However, higher fluorine concentrations may reduce wettability, requiring surface modification (e.g., plasma treatment). Permeability is measured using polarographic sensors, while surface properties are analyzed via atomic force microscopy (AFM) .

Methodological Challenges and Data Analysis

Q. What strategies mitigate phase separation in copolymers containing this compound?

Phase separation arises from incompatibility between fluorinated and non-fluorinated segments. Strategies include:

Q. How can researchers reconcile discrepancies in reported thermal degradation temperatures (TdT_dTd) for this compound polymers?

Variations arise from differences in polymerization methods (e.g., bulk vs. solution) and heating rates during TGA. Standardizing protocols (e.g., ISO 11358) and reporting detailed experimental conditions (atmosphere, sample mass) improves reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in anti-inflammatory studies of itaconate derivatives?

Non-linear regression models (e.g., four-parameter logistic curves) quantify IC50 values for SDH inhibition. Bootstrapping or Bayesian methods account for biological variability, while RNA-seq or proteomics identifies off-target pathways .

Emerging Applications and Innovations

Q. Can this compound be integrated into bio-based thermoplastics without compromising biodegradability?

Yes, copolymerization with renewable monomers (e.g., lactides) maintains enzymatic degradation pathways. Accelerated biodegradation tests (ASTM D5338) and soil burial assays quantify degradation rates, while FTIR tracks ester bond cleavage .

Q. What role does this compound play in photolithography resins for microfabrication?

Its low surface energy and high etch resistance make it suitable for UV-curable resins. Patterning resolution is assessed via scanning electron microscopy (SEM), with optimal performance achieved at 5-10 wt% monomer loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.